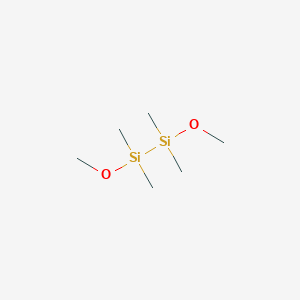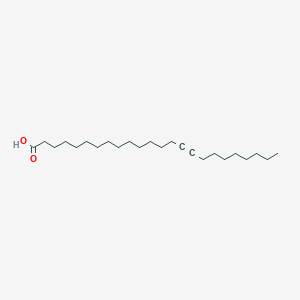
6-Amino-1-naphthalenesulfonic acid
Übersicht
Beschreibung
6-Amino-1-naphthalenesulfonic acid, also known as Dahl’s acid, Dressel acid, or D acid, is a compound with the molecular formula C10H9NO3S . It is derived from naphthalene and is substituted by an amino and sulfonic acid groups . This compound is a colorless solid and is a useful precursor to dyes .
Synthesis Analysis
Tobias acid is added to a mixture of sulfuric acid and oleum, and the reaction is completed by stirring for 12 hours at 25℃ . The oxidative polymerization of 6-amino-4-hydroxy-2-naphthalenesulfonic acid in an aqueous alkaline medium leads to the formation of a polygamma (γ) acid consisting of regioselective 1–4 oxazine rings .Molecular Structure Analysis
The spectral properties of 2-amino 1-naphthalene sulfonic acid were investigated using Fourier transform infrared, Raman, and ultra violet-visible techniques as well as density functional theory . The molecular electrostatic potential is used to quantify the visual bio-active portions of the molecule .Chemical Reactions Analysis
Bromination in acetic acid gives the 1-bromo derivative. Sulfonation with oleum gives a mixture of 2-aminonaphthalene-5,7-disulfonic acid together with some 1,5-disulfonic acid . Fusion with potassium hydroxide at 260℃ yields 6-amino-1-naphthol .Physical And Chemical Properties Analysis
6-Amino-1-naphthalenesulfonic acid has a molecular weight of 223.25 . It crystallizes from water as needles although only 0.4% soluble at 100℃ . The sodium, calcium, and barium salts are moderately soluble in water .Wissenschaftliche Forschungsanwendungen
Precursors to Dyes
- Summary of Application: Aminonaphthalenesulfonic acids, including 6-Amino-1-naphthalenesulfonic acid, are useful precursors to dyes .
- Results or Outcomes: The outcome of these processes is the production of various types of dyes, which can be used in a wide range of applications, from textiles to food coloring .
Production of Antibacterial Compounds
- Summary of Application: 8-Anilino-1-naphthalenesulfonic acid, a compound similar to 6-Amino-1-naphthalenesulfonic acid, can be transformed into a green-colored antibacterial compound .
- Methods of Application: This transformation is achieved through the laccase-mediated oxidation of 8-Anilino-1-naphthalenesulfonic acid .
- Results or Outcomes: The resulting compound exhibits low cytotoxicity, antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis, and antioxidant properties. It also proves non-allergenic and demonstrates a high efficiency of dyeing wool fibers .
Production of Pigments
- Summary of Application: Aminonaphthalenesulfonic acids are used in the production of various pigments .
- Methods of Application: The specific methods of application can vary depending on the type of pigment being produced. Generally, these compounds undergo further chemical reactions to produce various pigments .
- Results or Outcomes: The outcome of these processes is the production of various types of pigments, which can be used in a wide range of applications, from paints to printing inks .
Preparation of Molecularly Imprinted Sensor
- Summary of Application: Aminonaphthalenesulfonic acids can be used to prepare a copolymer with melamine, which is associated with graphene to prepare molecularly imprinted sensor .
- Methods of Application: This involves the reaction of aminonaphthalenesulfonic acids with melamine and graphene to form a molecularly imprinted sensor .
- Results or Outcomes: The resulting sensor can be utilized for the determination of melatonin in human biological fluids .
Production of Non-Toxic Hemostatic
- Summary of Application: The sodium salt of aminonaphthalenesulfonic acids has been used as a non-toxic hemostatic .
- Methods of Application: This involves the use of the sodium salt of aminonaphthalenesulfonic acids as a hemostatic agent .
- Results or Outcomes: The use of this compound as a hemostatic agent can help control bleeding during surgical procedures .
Production of Acid Dyes
- Summary of Application: Aminonaphthalenesulfonic acids are used in the production of various acid dyes .
- Methods of Application: The specific methods of application can vary depending on the type of dye being produced. Generally, these compounds undergo further chemical reactions to produce various dyes .
- Results or Outcomes: The outcome of these processes is the production of various types of acid dyes, which can be used in a wide range of applications, from textiles to food coloring .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-aminonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBHHWDQDGWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230836 | |
| Record name | 6-Aminonaphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-naphthalenesulfonic acid | |
CAS RN |
81-05-0 | |
| Record name | D Acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminonaphthalene-1-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminonaphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINONAPHTHALENE-1-SULPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SEI692W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















